molecular formula C12H12O3 B13340032 2-(5-Methyl-1-benzofuran-2-yl)propanoic acid

2-(5-Methyl-1-benzofuran-2-yl)propanoic acid

Cat. No.: B13340032
M. Wt: 204.22 g/mol
InChI Key: PZCIULBVNRTFTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . Subsequent functionalization steps introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often utilize catalytic processes to enhance yield and selectivity. For example, microwave-assisted synthesis has been employed to obtain benzofuran derivatives efficiently . These methods are advantageous due to their scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C12H12O3/c1-7-3-4-10-9(5-7)6-11(15-10)8(2)12(13)14/h3-6,8H,1-2H3,(H,13,14)

InChI Key

PZCIULBVNRTFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(C)C(=O)O

Origin of Product

United States

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